molecular formula C14H11Cl2NO B5849195 2,3-dichloro-N-(2-methylphenyl)benzamide

2,3-dichloro-N-(2-methylphenyl)benzamide

Cat. No. B5849195
M. Wt: 280.1 g/mol
InChI Key: ZNONJATYKGGFSV-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-methylphenyl)benzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now known as Novartis) and has since become one of the most widely used drugs in the world.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX, 2,3-dichloro-N-(2-methylphenyl)benzamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2,3-dichloro-N-(2-methylphenyl)benzamide has been shown to inhibit platelet aggregation, reduce fever, and decrease the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used drug that is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, 2,3-dichloro-N-(2-methylphenyl)benzamide also has some limitations for lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and its effects may be influenced by other factors such as diet and exercise.

Future Directions

There are a number of potential future directions for research on 2,3-dichloro-N-(2-methylphenyl)benzamide. One area of interest is the development of new formulations of the drug that are more effective or have fewer side effects. Another area of interest is the investigation of 2,3-dichloro-N-(2-methylphenyl)benzamide's potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms underlying 2,3-dichloro-N-(2-methylphenyl)benzamide's effects and to identify potential new targets for drug development.

Synthesis Methods

Diclofenac is synthesized from 2,4-dichlorobenzoic acid through a multistep process. The first step involves the conversion of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-methylphenylamine to form 2,3-dichloro-N-(2-methylphenyl)benzamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition to its use as a pain reliever, 2,3-dichloro-N-(2-methylphenyl)benzamide has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

2,3-dichloro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-5-2-3-8-12(9)17-14(18)10-6-4-7-11(15)13(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNONJATYKGGFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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